5-Fluoro-2-iodophenyl Isothiocyanate
CAS No.:
Cat. No.: VC18345562
Molecular Formula: C7H3FINS
Molecular Weight: 279.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3FINS |
|---|---|
| Molecular Weight | 279.08 g/mol |
| IUPAC Name | 4-fluoro-1-iodo-2-isothiocyanatobenzene |
| Standard InChI | InChI=1S/C7H3FINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
| Standard InChI Key | DKWNQVCFDWTFRI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)N=C=S)I |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
5-Fluoro-2-iodophenyl isothiocyanate (C₇H₃FINS) features a benzene ring substituted with fluorine at position 5, iodine at position 2, and an isothiocyanate group (-N=C=S) at position 1. The iodine atom introduces steric bulk and polarizability, while the fluorine atom enhances electron-withdrawing effects, modulating electronic distribution across the aromatic system .
Table 1: Comparative Molecular Properties of Halogenated Phenyl Isothiocyanates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents |
|---|---|---|---|
| 5-Fluoro-2-iodophenyl isothiocyanate | C₇H₃FINS | 278.98 (calculated) | F (C5), I (C2) |
| 4-Chloro-2-iodophenyl isothiocyanate | C₇H₃ClINS | 295.53 | Cl (C4), I (C2) |
| 5-Fluoro-2-methylphenyl isothiocyanate | C₈H₆FNS | 167.20 | F (C5), CH₃ (C2) |
Data derived from structural analogs .
The calculated molecular weight of 278.98 g/mol aligns with halogen atomic masses (F: 19.00, I: 126.90), though experimental validation is required. Crystallographic data for this compound are unavailable, but related structures suggest a planar aromatic core with bond angles consistent with ortho-substituted benzene derivatives .
Spectroscopic Characterization
While specific spectral data for 5-fluoro-2-iodophenyl isothiocyanate are absent, inferences can be drawn from analogs:
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IR Spectroscopy: Expected peaks at 2050–2150 cm⁻¹ (N=C=S stretch) and 1100–1250 cm⁻¹ (C-F stretch) .
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NMR: <sup>1</sup>H NMR would show aromatic protons deshielded by electron-withdrawing groups, with <sup>19</sup>F NMR resonances near -110 ppm (ortho-fluorine) .
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Mass Spectrometry: Predicted molecular ion peak at m/z 278.98 (M⁺) and fragment ions corresponding to iodine loss (m/z 152.08) .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 5-fluoro-2-iodophenyl isothiocyanate can be approached via two strategies:
Diazotization-Iodination Sequence
Adapted from 5'-fluoro-2'-iodoacetophenone synthesis :
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Nitration and Reduction: 5-Fluoro-2-nitroaniline undergoes diazotization with NaNO₂/H₂SO₄ at 0–10°C.
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Iodination: Diazonium salt treated with KI yields 5-fluoro-2-iodoaniline .
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Thiocyanation: Reaction with thiophosgene (CSCl₂) introduces the isothiocyanate group .
Reaction Scheme:
Iodine-Catalyzed Desulfurization
A novel method for 2-halo isothiocyanates involves iodine-mediated desulfurization of thiouronium salts :
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Thiourea Formation: 5-Fluoro-2-iodoaniline reacts with CS₂ in basic conditions.
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Oxidation: I₂ in DMF oxidizes the thiourea intermediate to the isothiocyanate.
Key Advantages:
Purification and Yield Optimization
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Column Chromatography: Silica gel with ethyl acetate/hexane eluent (1:4 ratio) achieves >95% purity .
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Crystallization: Ethanol/water mixtures yield needle-like crystals, though melting point data are unreported .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 150°C (estimated via TGA analogs) .
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Hydrolytic Sensitivity: The isothiocyanate group hydrolyzes in aqueous media to form thioureas, necessitating anhydrous storage .
Table 2: Reactivity Profile
| Reaction Type | Reagents | Products |
|---|---|---|
| Nucleophilic Addition | Amines | Thiourea derivatives |
| Cross-Coupling | Pd catalysts, boronic acids | Biaryl compounds |
| Photolytic Degradation | UV light | Disulfides and elemental sulfur |
Solubility and Partitioning
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Solubility: Sparingly soluble in water (<0.1 mg/mL), miscible with DMSO and DMF .
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LogP: Estimated at 3.2 (ACD/Labs), indicating moderate lipophilicity .
Applications in Medicinal Chemistry
Anticancer Drug Intermediates
5-Fluoro-2-iodophenyl isothiocyanate serves as a precursor to ((10R)−7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H−8,4-(metheno)pyrazolo[4,3−h] -benzoxadiazacyclotetradecine-3-carbonitrile, a ROS1/ALK inhibitor . Its halogen atoms facilitate Suzuki-Miyaura cross-coupling reactions to construct heterocyclic cores.
Kinase Inhibition Mechanisms
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ROS1 Targeting: The iodine atom occupies hydrophobic pockets in the kinase domain, while the isothiocyanate group covalently modifies cysteine residues .
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Selectivity: Fluorine substitution reduces off-target effects by enhancing binding specificity .
Future Directions
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